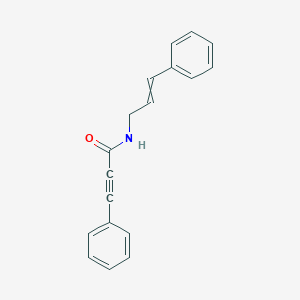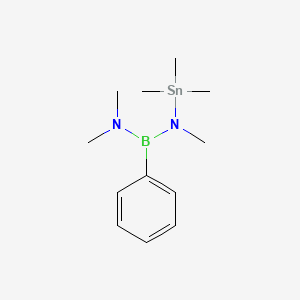
N,N,N'-Trimethyl-1-phenyl-N'-(trimethylstannyl)boranediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N’-Trimethyl-1-phenyl-N’-(trimethylstannyl)boranediamine is a chemical compound known for its unique structure and properties It contains a boranediamine core with trimethyl and phenyl groups attached, as well as a trimethylstannyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’-Trimethyl-1-phenyl-N’-(trimethylstannyl)boranediamine typically involves the reaction of trimethylamine with phenylboronic acid and trimethylstannyl chloride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for commercial applications. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N,N’-Trimethyl-1-phenyl-N’-(trimethylstannyl)boranediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler derivatives.
Substitution: The trimethylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, with specific temperatures, solvents, and catalysts to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield boron oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N,N,N’-Trimethyl-1-phenyl-N’-(trimethylstannyl)boranediamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is used in the production of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N,N,N’-Trimethyl-1-phenyl-N’-(trimethylstannyl)boranediamine involves its interaction with specific molecular targets and pathways. The trimethylstannyl group can interact with various enzymes and proteins, affecting their activity and function. The boranediamine core may also play a role in its biological activity, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N,N,N’-Trimethyl-1-phenylboranediamine: Lacks the trimethylstannyl group, resulting in different chemical properties and reactivity.
N,N,N’-Trimethyl-1-phenyl-N’-(trimethylsilyl)boranediamine: Contains a trimethylsilyl group instead of a trimethylstannyl group, leading to variations in its applications and reactivity.
Uniqueness
N,N,N’-Trimethyl-1-phenyl-N’-(trimethylstannyl)boranediamine is unique due to the presence of the trimethylstannyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in synthesis, catalysis, and research.
Properties
CAS No. |
60661-62-3 |
|---|---|
Molecular Formula |
C12H23BN2Sn |
Molecular Weight |
324.85 g/mol |
IUPAC Name |
N-methyl-N-[[methyl(trimethylstannyl)amino]-phenylboranyl]methanamine |
InChI |
InChI=1S/C9H14BN2.3CH3.Sn/c1-11-10(12(2)3)9-7-5-4-6-8-9;;;;/h4-8H,1-3H3;3*1H3;/q-1;;;;+1 |
InChI Key |
FAJJLLTUGJIEHV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1)(N(C)C)N(C)[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14617241.png)
![1-[1-(2,4,6-Trimethylphenyl)hexan-2-yl]-1H-imidazole](/img/structure/B14617261.png)
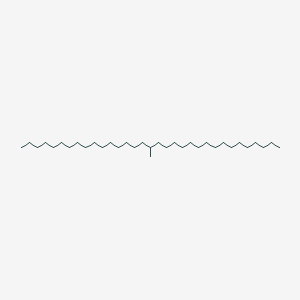
![1H-Isoindole-1,3(2H)-dione, 2-[[(phenylamino)carbonyl]oxy]-](/img/structure/B14617263.png)
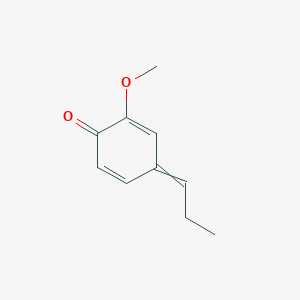
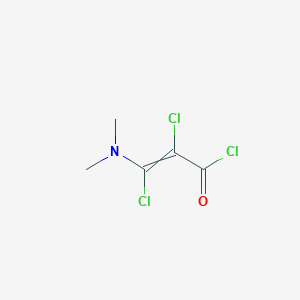
![2-({[2-(4-Bromophenyl)ethyl]amino}methyl)-3-chloronaphthalene-1,4-dione](/img/structure/B14617276.png)
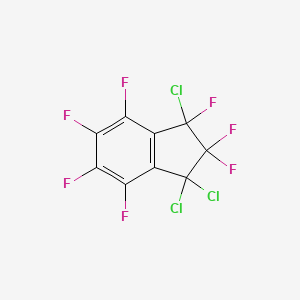
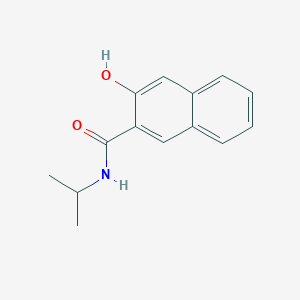
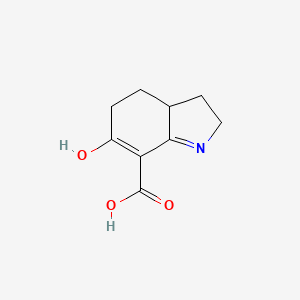
![9-[4-(Methanesulfonyl)phenyl]-9-methyl-9H-fluorene](/img/structure/B14617300.png)

